molecular formula C21H17ClF3N3O2 B2806835 2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol CAS No. 903589-77-5

2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

Cat. No. B2806835
M. Wt: 435.83
InChI Key: QTUVQJSRVSPSKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a useful research compound. Its molecular formula is C21H17ClF3N3O2 and its molecular weight is 435.83. The purity is usually 95%.
BenchChem offers high-quality 2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Activity

A study on pyrazolo[1,5-a]pyrimidines derivatives, which share a core pyrimidine structure with the compound , revealed that certain isomers exhibited good antifungal abilities against several phytopathogenic fungi. This indicates the potential of pyrimidine derivatives in developing antifungal agents (Zhang et al., 2016).

Antimicrobial Activity

Research into 2-amino-4-{4'-[(4'’-chlorophenyl) (phenyl) methyl amino]-phenyl}-6-aryl pyrimidine derivatives has shown moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. This suggests the compound could have similar applications in creating new antimicrobial agents (J.V.Guna & D.M.Purohit, 2012).

Antitumor Activity

A study on thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives demonstrated significant antitumor activity against human cancer cell lines, including breast, cervical, and colonic carcinoma cells. This indicates the potential use of pyrimidine derivatives in cancer treatment research (Hafez & El-Gazzar, 2017).

Antimalarial Activity

Lead selection studies of trifluoromethyl-substituted pyridine and pyrimidine analogues for malaria treatment and prevention have identified compounds with superior in vitro antimalarial activity and lower cytotoxicity. This suggests a possible direction for the compound towards malaria research (Chavchich et al., 2016).

Photocrosslinkable Polymer Research

A study on UV cross-linkable polymers based on triazine, which is structurally distinct but conceptually related to the target compound, demonstrated the potential for developing materials with specific optical or material properties. Such compounds can be synthesized and modified for various applications, including coatings and biomedical devices (Suresh et al., 2016).

properties

IUPAC Name

2-[2-amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3N3O2/c1-11(2)10-30-14-7-8-15(16(29)9-14)18-17(12-3-5-13(22)6-4-12)19(21(23,24)25)28-20(26)27-18/h3-9,29H,1,10H2,2H3,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUVQJSRVSPSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC(=C(C=C1)C2=C(C(=NC(=N2)N)C(F)(F)F)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

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